N,N'-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide)
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Overview
Description
- The compound’s long hydrocarbon chains make it amphiphilic, meaning it has both hydrophilic and hydrophobic regions. This property can be useful in various applications.
N,N’-(1,4-Phenylene)bis(3,4,5-tris(tetradecyloxy)benzamide): is a mouthful, but let’s break it down. The compound consists of two benzene rings connected by a 1,4-phenylene linker. Each benzene ring bears three tetradecyloxy (C14H29O) substituents.
Preparation Methods
Synthetic Routes: The synthesis involves a Friedel–Crafts polymerization reaction between 2,4,6-trichloro-1,3,5-triazine (TCT) and derivatives of triphenylamine (N,N,N′,N′-tetraphenyl-1,4-phenylenediamine, 1,3,5-tris(diphenylamino)benzene, and 1,3,5-tris[(3-methylphenyl)-phenylamino]benzene).
Reaction Conditions: These reactions likely occur under anhydrous conditions, using Lewis acid catalysts.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield modified versions of the compound, potentially with altered solubility, reactivity, or biological activity.
Scientific Research Applications
Chemistry: Investigate its supramolecular assembly properties, self-assembly behavior, and host–guest interactions.
Biology: Explore its use as a surfactant, micelle-forming agent, or drug delivery vehicle.
Medicine: Assess its potential as a drug candidate, considering its amphiphilic nature and potential interactions with cell membranes.
Industry: Evaluate its role in materials science, such as in organic electronics or functional coatings.
Mechanism of Action
- The compound’s mechanism likely involves interactions with biological membranes, lipid bilayers, or other amphiphilic structures.
- Molecular targets and pathways need further investigation, but its amphiphilic nature suggests potential membrane disruption or modulation.
Comparison with Similar Compounds
Uniqueness: Highlight its long hydrocarbon chains, which distinguish it from simpler aromatic compounds.
Similar Compounds: While I don’t have a specific list, explore related amphiphilic molecules, such as other bisbenzamides or triazine-based polymers.
Remember that this compound’s applications and properties are still an active area of research, and further studies will unveil its full potential
Properties
CAS No. |
680581-51-5 |
---|---|
Molecular Formula |
C104H184N2O8 |
Molecular Weight |
1590.6 g/mol |
IUPAC Name |
3,4,5-tri(tetradecoxy)-N-[4-[[3,4,5-tri(tetradecoxy)benzoyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C104H184N2O8/c1-7-13-19-25-31-37-43-49-55-61-67-73-83-109-97-89-93(90-98(110-84-74-68-62-56-50-44-38-32-26-20-14-8-2)101(97)113-87-77-71-65-59-53-47-41-35-29-23-17-11-5)103(107)105-95-79-81-96(82-80-95)106-104(108)94-91-99(111-85-75-69-63-57-51-45-39-33-27-21-15-9-3)102(114-88-78-72-66-60-54-48-42-36-30-24-18-12-6)100(92-94)112-86-76-70-64-58-52-46-40-34-28-22-16-10-4/h79-82,89-92H,7-78,83-88H2,1-6H3,(H,105,107)(H,106,108) |
InChI Key |
SCWAJQMCHFGWQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
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